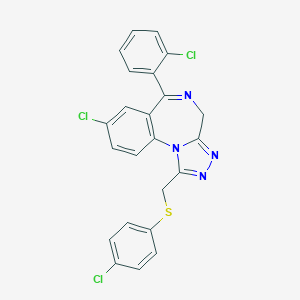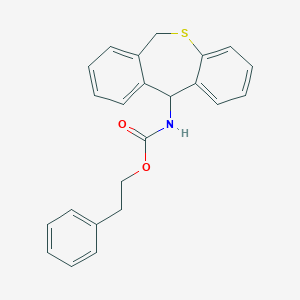
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SKF-525A, is a synthetic compound with potential applications in scientific research.
Mecanismo De Acción
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate works by binding to the heme group of the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs in the liver. This binding prevents the metabolism of drugs, leading to an increase in their bioavailability.
Biochemical and Physiological Effects
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on the cytochrome P450 enzyme system, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its high selectivity for the cytochrome P450 enzyme system. This selectivity allows researchers to study the effects of specific drugs on the liver metabolism without interference from other enzymes. However, one of the limitations of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Direcciones Futuras
There are several potential future directions for research on phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of research could focus on the development of new drugs that can be used in combination with this compound to increase the bioavailability of certain drugs. Another area of research could focus on the potential applications of this compound in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound at different doses and in different animal models.
Conclusion
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a synthetic compound with potential applications in scientific research. Its selective inhibition of the cytochrome P450 enzyme system makes it a useful tool for studying the metabolism of drugs in the liver. However, careful dosing and monitoring are required to ensure the safety of lab animals. There are several potential future directions for research on this compound, including the development of new drugs and the investigation of its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is synthesized through the reaction of 2-chloroethyl phenyl sulfide with phenyl magnesium bromide, followed by the reaction with phosgene and ammonia. The yield of this synthesis method is generally high, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been widely used in scientific research as a selective inhibitor of the cytochrome P450 enzyme system. This compound has been shown to inhibit the metabolism of a wide range of drugs, including benzodiazepines, tricyclic antidepressants, and antipsychotics. This inhibition can lead to an increase in the bioavailability of these drugs, which can be beneficial in certain medical conditions.
Propiedades
Número CAS |
74797-23-2 |
|---|---|
Nombre del producto |
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Fórmula molecular |
C23H21NO2S |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
2-phenylethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C23H21NO2S/c25-23(26-15-14-17-8-2-1-3-9-17)24-22-19-11-5-4-10-18(19)16-27-21-13-7-6-12-20(21)22/h1-13,22H,14-16H2,(H,24,25) |
Clave InChI |
JPBRTGZURJUVDD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



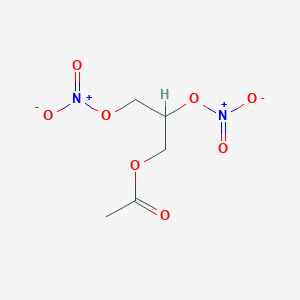
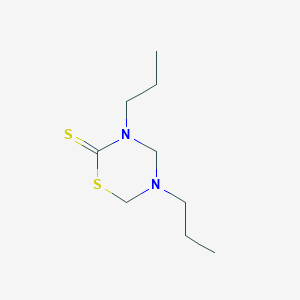

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)



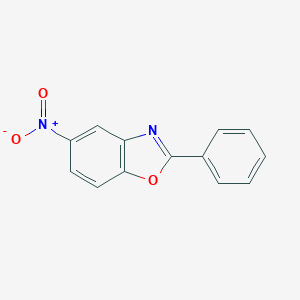

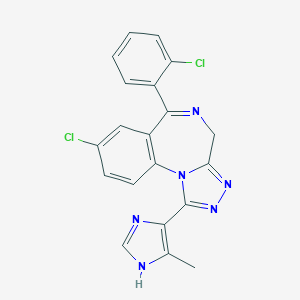


![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
